rac 5-Carboxy Desisopropyl Tolterodine
Overview
Description
“rac 5-Carboxy Desisopropyl Tolterodine” is a metabolite of tolterodine . It has a molecular weight of 313.39 and a molecular formula of C19H23NO3 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of “rac 5-Carboxy Desisopropyl Tolterodine” is C19H23NO3 . This indicates that it contains 19 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .
Physical And Chemical Properties Analysis
“rac 5-Carboxy Desisopropyl Tolterodine” is a solid substance that is soluble in DMSO and methanol . It has a melting point of 189-195°C (dec.) and a predicted boiling point of 507.12°C at 760 mmHg . The predicted density is 1.15 g/cm3, and the predicted refractive index is n20D 1.58 .
Scientific Research Applications
Pharmacokinetics and Metabolism :
- Tolterodine and its metabolites, including rac 5-Carboxy Desisopropyl Tolterodine, have been extensively studied for their pharmacokinetic properties. One study found that tolterodine is metabolized along two pathways, yielding the 5-hydroxymethyl metabolite and then the 5-carboxylic acid metabolite, which includes rac 5-Carboxy Desisopropyl Tolterodine (Andersson, Lindgren, & Postlind, 1998).
- Another study explored the metabolic pathways of tolterodine in human liver microsomes, highlighting the formation of metabolites including rac 5-Carboxy Desisopropyl Tolterodine (Postlind, Danielson, Lindgren, & Andersson, 1998).
Development of Prodrugs :
- The development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine, which might relate to rac 5-Carboxy Desisopropyl Tolterodine, was discussed in a study. This highlights the application in improving bioavailability and therapeutic efficacy for overactive bladder treatment (Malhotra, Gandelman, Sachse, Wood, & Michel, 2009).
Electrochemical Behavior and Analysis :
- The electrochemical oxidation of 5-hydroxymethyl tolterodine and the identification of its oxidation products were studied. This research provides insights into the chemical behavior and analytical methods for studying tolterodine and its metabolites (Kučerová, Skopalová, Kučera, Táborský, Svecova, Lemr, Cankař, & Barták, 2016).
Bladder Selectivity and Antimuscarinic Action :
- The bladder selectivity and antimuscarinic action of tolterodine and its metabolites, including rac 5-Carboxy Desisopropyl Tolterodine, have been explored to understand their therapeutic effects on overactive bladder. A study highlighted the potential of tolterodine and its metabolites to selectively target urinary bladder over salivary glands (Nilvebrant, Hallén, & Larsson, 1997).
properties
IUPAC Name |
4-hydroxy-3-[1-phenyl-3-(propan-2-ylamino)propyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKJBTVDQUGPBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439391 | |
Record name | 4-Hydroxy-3-{1-phenyl-3-[(propan-2-yl)amino]propyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac 5-Carboxy Desisopropyl Tolterodine | |
CAS RN |
214601-13-5 | |
Record name | 4-Hydroxy-3-{1-phenyl-3-[(propan-2-yl)amino]propyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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